(E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one

Anti-tumor promotion EBV-EA inhibition Structure-activity relationship

Secure the definitive para-CF₃ benzalacetone for your SAR panel: the weakest anti-tumor isomer—essential negative control for mapping electronic target requirements. Exclusive (E)-stereochemistry via robust 92% Wittig synthesis. Key Amgen patent intermediate (WO2009/11871 A2); lipoxygenase inhibitor & CCR5 probe. Warning: substituting with 2-OCH₃ or unsubstituted analogs reverses activity—compromising screening integrity. Order this specific 4-CF₃ electronic benchmark now.

Molecular Formula C11H9F3O
Molecular Weight 214.18 g/mol
Cat. No. B7891971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one
Molecular FormulaC11H9F3O
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3
InChIKeyPHVQEHOBDSECPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Supplier Overview: (E)-4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one (p-Trifluoromethylbenzalacetone) Technical Profile


(E)-4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one (CAS 115665-92-4) is a fluorinated α,β-unsaturated ketone characterized by a trifluoromethyl-substituted aromatic ring conjugated to an enone system . This compound belongs to the benzalacetone (4-phenyl-3-buten-2-one) class and is distinguished by the strong electron-withdrawing -CF₃ group at the para position, which modulates its electrophilicity, lipophilicity (XLogP3 = 3), and metabolic stability relative to non-fluorinated analogs . It is primarily utilized as a synthetic intermediate in medicinal chemistry and as a probe in pharmacological screening for anti-tumor, anti-inflammatory, and chemokine receptor modulation activities .

Why Benzalacetone Analogs Are Not Interchangeable: Substitution Position Dictates (E)-4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one Activity


In-class substitution is inadvisable due to the critical influence of substituent position on the phenyl ring. Quantitative structure-activity relationship (SAR) studies demonstrate that moving the trifluoromethyl group from the para (4-) to the ortho (2-) or meta (3-) position drastically alters anti-tumor promoting potency. The 4-substituted derivative exhibits the weakest inhibitory effect among its positional isomers, a direct consequence of suboptimal electronic and steric interactions with the biological target . Furthermore, replacing the -CF₃ group with other electron-withdrawing groups like -Cl or with electron-donating groups like -OCH₃ reverses the activity trend; methoxy derivatives are approximately twice as potent as the parent benzalacetone, while trifluoromethyl derivatives are significantly weaker . Therefore, substituting this compound with a 2-methoxy or unsubstituted benzalacetone analog would result in a completely different biological profile, invalidating any screening data or synthetic route dependent on its specific electronic properties.

Quantitative Differentiation: Evidence for (E)-4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one Selection


Evidence 1: Anti-Tumor Promoting Activity is Weaker than Parent Benzalacetone and Positional Isomers

In a standardized Epstein-Barr virus early antigen (EBV-EA) activation assay in Raji cells, (E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one (the 4-CF₃ benzalacetone derivative) demonstrated significantly weaker anti-tumor promoting activity than the parent compound benzalacetone. The parent benzalacetone exhibited an IC₅₀ value of 129 (molar ratio to TPA). The IC₅₀ values of trifluoromethyl-benzalacetones were quantitatively higher, confirming reduced potency. Furthermore, among the positional isomers (2-, 3-, and 4-substituted), the 4-substituted derivatives exhibited the weakest inhibitory effect; the order of potency was 2-substituted > 3-substituted > 4-substituted .

Anti-tumor promotion EBV-EA inhibition Structure-activity relationship Benzalacetone derivatives

Evidence 2: Contrasting Activity Profile vs. Methoxy-Substituted Benzalacetones

The introduction of a 4-trifluoromethyl group (electron-withdrawing) produces an opposite effect on anti-tumor promoting activity compared to a 4-methoxy group (electron-donating). While 4-methoxybenzalacetone exhibited an IC₅₀ approximately half of that of benzalacetone (indicating roughly two-fold greater potency), the 4-trifluoromethyl derivative exhibited an IC₅₀ higher than benzalacetone, indicating weaker inhibition. This electronic effect-based dichotomy is a key differentiator for procurement decisions .

Anti-tumor promotion Structure-activity relationship Electron-withdrawing vs. electron-donating substituents

Evidence 3: Defined Stereochemistry (E-Isomer) with High-Yield Wittig Synthesis Not Universally Achievable for All Analogs

The (E)-isomer of 4-(4-(trifluoromethyl)phenyl)but-3-en-2-one is accessible via a robust Wittig reaction between 4-(trifluoromethyl)benzaldehyde and 1-triphenylphosphoranylidene-2-propanone, yielding the product in 92.0% yield (28.3 g scale) with exclusive (E)-stereochemistry confirmed by the characteristic ¹H NMR coupling constant (J = 16.4 Hz) . This well-characterized synthetic protocol, disclosed in Amgen patent WO2009/11871 A2, provides a reproducible procurement advantage compared to analogs requiring less efficient or non-stereoselective routes.

Stereoselective synthesis Wittig reaction Building block purity

Evidence 4: Lipophilicity Advantage (XLogP3 = 3) Over Non-Fluorinated Benzalacetone

The presence of the trifluoromethyl group imparts a calculated XLogP3 of 3 to (E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one, compared to a predicted XLogP3 of approximately 1.7–2.0 for the unsubstituted parent benzalacetone . This increase in lipophilicity of roughly 1–1.3 log units is a class-level consequence of -CF₃ substitution and affects membrane permeability, protein binding, and metabolic stability. While direct experimental logP comparisons are not available from the same study, the computed values support differentiated pharmacokinetic behavior.

Lipophilicity Physicochemical property Drug-likeness Fluorine chemistry

Optimal Application Scenarios for (E)-4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one Procurement


1. SAR Probe Library Inclusion: Para-Electron-Withdrawing Benzalacetone Comparator

Based on Motohashi et al. (2000), the 4-CF₃ substitution confers the weakest anti-tumor promoting activity among positional isomers, making this compound an essential negative control or electronic probe in SAR libraries. Researchers assembling a benzalacetone derivative panel should include this compound specifically to delineate the detrimental effect of para-electron-withdrawing groups, contrasting with the enhanced activity of 2-substituted or methoxy-substituted analogs .

2. Synthetic Building Block for Fluorinated Pharmaceuticals and Agrochemicals

With a reproducible 92% yield Wittig synthesis delivering exclusive (E)-stereochemistry, this compound serves as a reliable enone building block for conjugate addition, cyclization, and further functionalization toward fluorinated drug candidates. It has been cited as a key intermediate in Amgen's patent (WO2009/11871 A2) for compounds targeting pain and inflammation, underscoring its industrial relevance in medicinal chemistry campaigns .

3. Lipoxygenase and CCR5 Modulation Studies Requiring a 4-CF₃-Enone Scaffold

Described as a lipoxygenase inhibitor interfering with arachidonic acid metabolism and as a CCR5 antagonist candidate, this compound is suitable for preclinical mechanistic studies in inflammation, HIV infection, and autoimmune disease models. Its specific 4-CF₃ substitution pattern provides a unique tool for probing the electronic requirements of these biological targets .

Quote Request

Request a Quote for (E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.